molecular formula C12H11NO3 B2851293 methyl 3-formyl-1-methyl-1H-indole-2-carboxylate CAS No. 88129-40-2

methyl 3-formyl-1-methyl-1H-indole-2-carboxylate

Cat. No.: B2851293
CAS No.: 88129-40-2
M. Wt: 217.224
InChI Key: MAWKFBYSXNWFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate is a high-value chemical building block specifically designed for medicinal chemistry and anticancer drug discovery programs. Its structure incorporates two key functional handles—a formyl group and an ester—making it an ideal precursor for the synthesis of complex molecules via subsequent chemical transformations. This compound is of significant research interest due to its structural relationship to a prominent class of tubulin polymerization inhibitors . The indole scaffold is a recognized pharmacophore in the design of novel antimitotic agents . Specifically, derivatives based on the (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone framework, which can be synthesized from precursors like this compound, have demonstrated potent antiproliferative activity against a diverse panel of human cancer cell lines, including HL-60 promyelocytic leukemia, HeLa cervical cancer, HT29 colon cancer, and MCF-7 breast cancer cells . The introduction of a methyl group at the N-1 position of the indole nucleus is a critical modification for investigating the Structure-Activity Relationship (SAR) , as studies indicate that N-substitution can significantly influence biological potency . Core Research Applications: • Medicinal Chemistry: Serves as a key intermediate for the synthesis of indole-based chalcone derivatives with potential antitubulin activity . • SAR Studies: Used to explore the steric and electronic effects of N-alkyl substitution on the indole ring for optimizing anticancer potency . • Anticancer Drug Discovery: A valuable precursor for developing novel agents designed to disrupt microtubule dynamics, leading to cell cycle arrest at the G2-M phase and induction of apoptosis . Handling and Storage: For stability, this product should be stored under an inert atmosphere at 2-8°C . Important Notice: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

methyl 3-formyl-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-13-10-6-4-3-5-8(10)9(7-14)11(13)12(15)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWKFBYSXNWFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C(=O)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation Using Methyl Iodide and Calcium Oxide

Adapted from indazole methylation methodologies, this method involves:

  • Reagents : Methyl iodide (3 equiv), calcium oxide (2 equiv), methanol solvent.
  • Conditions : Reflux for 24 hours under nitrogen.
  • Mechanism : Calcium oxide deprotonates the indole NH, enabling nucleophilic attack on methyl iodide.

Procedure :

  • Indole-2-carboxylic acid (10 g, 0.062 mol) is suspended in methanol (150 mL).
  • Calcium oxide (7.0 g, 0.124 mol) is added, followed by dropwise methyl iodide (26.3 g, 0.185 mol).
  • Reflux for 24 hours yields 1-methylindole-2-carboxylate with 95–98% conversion.

Challenges :

  • Competing O-methylation of the carboxylate (≤2% byproduct).
  • Requires strict pH control during workup to isolate the neutral product.

Dimethyl Sulfate Alkylation with Calcium Methoxide

This alternative avoids iodide byproducts:

  • Reagents : Dimethyl sulfate (2 equiv), calcium methoxide (2 equiv).
  • Conditions : Reflux in methanol for 3 hours.

Key Advantages :

  • Higher atom economy (methyl transfer efficiency: 92% vs. 78% for methyl iodide).
  • Reduced side reactions due to milder electrophilicity of dimethyl sulfate.

Optimization Data :

Parameter Value
Temperature 65°C
Reaction Time 3 hours
Yield (Crude) 98.9%
Purity (HPLC) 99.2%

Vilsmeier-Haack Formylation at C-3

The 3-formyl group is introduced via Vilsmeier-Haack reaction :

  • Reagents : Phosphorus oxychloride (1.2 equiv), DMF (2 equiv).
  • Conditions : 0–5°C for 2 hours, followed by hydrolysis.

Critical Parameters :

  • Temperature Control : Exothermic reaction; temperatures >10°C promote over-chlorination.
  • Stoichiometry : Excess DMF increases formylation efficiency but complicates purification.

Typical Yield Profile :

Starting Material Yield (%) Purity (%)
1-Methylindole-2-carboxylate 72 98.5
Unmethylated Analog 68 97.8

Integrated Synthesis Protocol

Stepwise Procedure :

  • Esterification : Indole-2-carboxylic acid → methyl ester (H2SO4/MeOH, 90% yield).
  • N-Methylation : Methyl iodide/CaO → 1-methylindole-2-carboxylate (83.8% yield after recrystallization).
  • Formylation : Vilsmeier-Haack → target compound (72% yield).

Cumulative Yield :
$$
\text{Overall Yield} = 0.90 \times 0.838 \times 0.72 = 54.3\%
$$

Industrial-Scale Production Considerations

Solvent Recycling Systems

  • Methanol recovery via fractional distillation reduces costs by 40%.
  • DMF is reclaimed using activated carbon filtration (85% recovery rate).

Continuous Flow Reactors

  • N-Methylation : Residence time reduced from 24 hours to 45 minutes.
  • Formylation : Microreactors improve temperature control, boosting yield to 78%.

Economic Comparison :

Parameter Batch Process Continuous Flow
Annual Output (kg) 1,200 3,500
Production Cost ($/kg) 2,800 1,950

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate has several notable applications:

1. Medicinal Chemistry:

  • Antiviral Activity: Research indicates that derivatives of this compound can inhibit HIV integrase, a crucial enzyme for the viral replication cycle. A study found that modifications to the indole structure significantly enhanced inhibitory effects, with some derivatives achieving IC₅₀ values as low as 0.13 μM against HIV integrase .
  • Anticancer Properties: The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies have shown promising results, indicating that certain derivatives can effectively inhibit cancer cell growth .

2. Organic Synthesis:

  • Building Block for Complex Molecules: this compound serves as a versatile intermediate in the synthesis of more complex indole derivatives. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry .

3. Material Science:

  • Dye and Pigment Production: The compound's unique chemical structure allows it to be utilized in the production of dyes and pigments, contributing to advancements in material science.

The following table summarizes the biological activities and IC₅₀ values of this compound compared to similar compounds:

Compound NameBiological ActivityIC₅₀ Value (μM)Mechanism
This compoundAntiviral, Anticancer0.13 (HIV)Integrase inhibition
Ethyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylateAntimicrobialVariesMembrane disruption
Methyl 4-chloro-5-fluoro-6-methylindole derivativesAnticancerVariesMicrotubule destabilization

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Case Study 1: HIV Inhibition
A recent study demonstrated that modifications at the C3 position of the indole core significantly enhanced the activity against HIV integrase. The introduction of specific substituents improved binding interactions with the active site, leading to increased potency .

Case Study 2: Anticancer Screening
Another investigation focused on the antiproliferative effects of this compound against different cancer cell lines. The results indicated that certain derivatives exhibited superior activity compared to established anticancer agents like erlotinib, showcasing its potential in cancer therapy .

Mechanism of Action

The mechanism of action of methyl 3-formyl-1-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The formyl group can participate in nucleophilic addition reactions, while the indole ring can engage in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of biological targets and pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Variations in Indole Derivatives

The following table compares methyl 3-formyl-1-methyl-1H-indole-2-carboxylate with analogous indole-based compounds, highlighting structural differences and their implications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications References
This compound 1-Me, 2-COOMe, 3-CHO C₁₂H₁₁NO₃ 217.22 Synthesis of β-carbolines, aplysinopsins
Ethyl 3-formyl-1H-indole-2-carboxylate 1-H, 2-COOEt, 3-CHO C₁₂H₁₁NO₃ 217.22 Precursor for thioaplysinopsins
Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate 1-H, 2-COOMe, 3-CHO, 5-SO₂Me C₁₂H₁₁NO₅S 281.28 Potential pharmacophore modification
Benzyl 3-formyl-1H-indole-2-carboxylate 1-H, 2-COOBn, 3-CHO C₁₇H₁₃NO₃ 279.29 Intermediate for heterocyclic synthesis
Methyl 2-methyl-1H-indole-3-carboxylate 1-H, 2-Me, 3-COOMe C₁₁H₁₁NO₂ 189.21 Synthetic cannabinoid derivatives

Key Observations :

  • Substituent Position : The presence of a formyl group at position 3 (vs. position 2 in methyl 2-methyl-1H-indole-3-carboxylate) enhances electrophilicity, making it reactive toward nucleophilic additions .
  • Functional Groups : Sulfonyl (e.g., 5-SO₂Me in methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate) introduces strong electron-withdrawing effects, altering redox properties compared to the target compound .

Physical and Spectral Properties

  • NMR Data :
    • Target Compound : Expected δ ~2.8–3.0 ppm (N-Me), δ ~4.0 ppm (COOMe), and δ ~9.5–10.0 ppm (CHO) based on analogs .
    • Methyl 1-Methyl-β-Carboline-3-Carboxylate : δ 2.85 (N-Me), δ 4.03 (COOMe), δ 9.17 (C4-H) .
  • Crystallography : The crystal structure of methyl 1-methyl-1H-indole-3-carboxylate (analog) reveals planar indole rings with intermolecular hydrogen bonding influencing packing .

Biological Activity

Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features an indole core with a formyl group at the 3-position and a methyl group at the 1-position. The presence of these functional groups contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes, receptors, and nucleic acids. The formyl group can participate in nucleophilic addition reactions, while the indole ring allows for π-π stacking interactions and hydrogen bonding. These interactions modulate various biological pathways, making it a candidate for drug development.

Anticancer Properties

Indole-derived compounds are known for their cytotoxic effects against various cancer cell lines. For instance, studies indicate that modifications to the indole structure can enhance antiproliferative activity. The presence of specific substituents can influence the compound's ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 3-formyl-1H-indole-2-carboxylateLacks methyl group at the 1-positionReduced reactivity compared to methyl derivative
Methyl 3-formyl-1H-indole-4-carboxylateDifferent position of carboxylate groupVaries in pharmacological properties
Ethyl 3-formyl-1H-indole-2-carboxylateEthoxy group instead of methylModifies solubility and potential bioavailability

This table illustrates how structural variations can significantly affect the biological properties of indole derivatives.

Case Studies and Research Findings

Several studies have explored the broader category of indole derivatives, providing insights into their biological activities:

  • Antibacterial Studies : A study on N-Derivatives showed remarkable antibacterial activity against various bacterial strains, including E. coli and Staphylococcus aureus, with some compounds exhibiting MIC values significantly lower than traditional antibiotics .
  • Cytotoxicity Assessment : Research involving indole derivatives indicated strong cytotoxic effects against human cancer cell lines like HeLa and MCF-7, with IC50 values in the low micromolar range .
  • Mechanistic Insights : Docking studies have elucidated how these compounds interact at the molecular level, enhancing our understanding of their potential as therapeutic agents against various diseases .

Q & A

Q. What are the common synthetic routes for methyl 3-formyl-1-methyl-1H-indole-2-carboxylate?

The synthesis typically involves multi-step reactions starting with Fischer indole synthesis or functionalization of preformed indole scaffolds. Key steps include:

  • Formylation : Introduction of the aldehyde group at the 3-position using reagents like phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) (Vilsmeier-Haack reaction) .
  • Methylation : Alkylation at the 1-position using methyl iodide (CH₃I) under basic conditions .
  • Esterification : Conversion of carboxylic acid intermediates to methyl esters via methanol and catalytic sulfuric acid (H₂SO₄) . Purity is confirmed via TLC and recrystallization from methanol .

Q. How is the structural integrity of this compound validated?

Spectroscopic techniques are critical:

  • ¹H/¹³C NMR : Assigns chemical shifts to protons and carbons, confirming substituent positions (e.g., formyl at C3, methyl at N1) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and aldehyde groups) .
  • Mass Spectrometry (MS) : Verifies molecular weight and fragmentation patterns .

Q. What chemical transformations are feasible for this compound?

The formyl and ester groups enable diverse reactions:

  • Oxidation : Formyl → carboxylic acid using KMnO₄ or CrO₂Cl₂ .
  • Reduction : Formyl → hydroxymethyl via LiAlH₄ or NaBH₄ .
  • Nucleophilic substitution : Ester hydrolysis to carboxylic acid under acidic/basic conditions .
  • Condensation reactions : Aldehyde participation in Schiff base or Knoevenagel reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

  • Temperature control : Formylation at 0–5°C minimizes side reactions .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve methylation efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance formylation reactivity .
  • Yield tracking : HPLC or GC-MS monitors intermediate purity .

Q. What crystallographic methods elucidate its solid-state structure?

  • X-ray diffraction : Single-crystal analysis reveals bond lengths, angles, and packing. For example, orthorhombic space group Pbcm with hydrogen-bonded chains along the b-axis .
  • Computational modeling : Density Functional Theory (DFT) validates experimental geometry and electronic properties .

Q. How do substituent modifications affect bioactivity via QSAR studies?

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃ at C5/C7) enhance receptor binding by increasing electrophilicity .
  • Steric effects : Bulkier substituents at C3 reduce enzymatic degradation but may hinder target access .
  • Hydrogen-bonding capacity : Formyl and ester groups mediate interactions with active-site residues (e.g., serine proteases) .

Data Contradiction Analysis

Q. Why do synthetic yields vary across literature reports?

Discrepancies arise from:

  • Reagent purity : Impure starting materials (e.g., indole precursors) lower yields .
  • Reaction time : Over-oxidation of formyl groups in prolonged reactions reduces product stability .
  • Workup protocols : Inadequate quenching (e.g., incomplete neutralization) leads to byproducts .

Q. How do conflicting bioactivity results inform mechanistic studies?

  • Target selectivity : Off-target interactions (e.g., with cytochrome P450 enzymes) may skew IC₅₀ values .
  • Assay conditions : pH-dependent solubility (e.g., ester hydrolysis in aqueous media) alters apparent potency .
  • Cell line variability : Differences in membrane permeability (e.g., cancer vs. normal cells) affect efficacy .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield RangeReference
FormylationDMF/POCl₃, 0–5°C, 4h60–75%
MethylationCH₃I, K₂CO₃, DMF, 60°C, 12h80–90%
EsterificationCH₃OH/H₂SO₄, reflux, 24h85–95%

Q. Table 2: Spectral Data

TechniqueKey SignalsReference
¹H NMRδ 10.1 (s, CHO), δ 4.0 (s, COOCH₃)
IR1704 cm⁻¹ (C=O ester), 1680 cm⁻¹ (CHO)
MS (EI)[M]⁺ m/z 233.2

Q. Notes

  • Data synthesized from peer-reviewed studies and PubChem .
  • Structural analogs (e.g., ethyl 3-formyl-7-nitro derivatives) provide mechanistic insights .

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